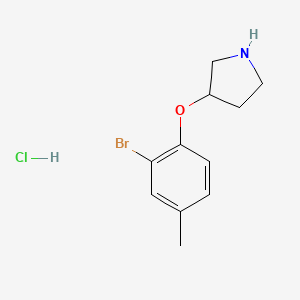

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride

Description

Chemical Structure: 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring (a 5-membered saturated amine) substituted at the 3-position with a phenoxy group. The phenoxy group bears a bromine atom at the 2-position and a methyl group at the 4-position of the aromatic ring. The compound is stabilized as a hydrochloride salt .

Properties

IUPAC Name |

3-(2-bromo-4-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQMLBCZBGKJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-07-0 | |

| Record name | Pyrrolidine, 3-(2-bromo-4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Detailed Synthetic Procedure (Typical Method)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Bromo-4-methylphenol, base (NaOH or K2CO3), solvent (DCM/ethanol) | Deprotonation of phenol to phenolate ion under basic conditions. |

| 2 | Pyrrolidine or substituted pyrrolidine | Nucleophilic substitution on the phenolate to form the phenoxy-pyrrolidine ether linkage. |

| 3 | Acidification with HCl | Formation of the hydrochloride salt to increase stability and facilitate isolation. |

| 4 | Purification | Crystallization or recrystallization from suitable solvents to obtain pure hydrochloride salt. |

This sequence is consistent with the synthesis description of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride.

Reaction Parameters and Optimization

| Parameter | Typical Range/Choice | Effect on Synthesis |

|---|---|---|

| Base | Sodium hydroxide, potassium carbonate | Deprotonates phenol; affects reaction rate and yield |

| Solvent | Dichloromethane, ethanol, or mixed solvents | Influences solubility and reaction kinetics |

| Temperature | Ambient to moderate (20–60 °C) | Controls reaction speed and side reactions |

| Reaction Time | Several hours (typically 2–24 h) | Ensures complete conversion |

| Molar Ratios | Phenol : Pyrrolidine ~1:1 to 1:1.2 | Stoichiometry affects completeness and purity |

| Workup | Acidification with HCl | Converts free base to hydrochloride salt for isolation |

Optimization studies generally focus on balancing reaction time, temperature, and base equivalents to maximize yield and purity while minimizing by-products.

Research Findings and Comparative Analysis

- The presence of the bromine atom on the phenoxy ring enhances the reactivity of the compound, allowing for further functionalization or biological activity modulation.

- The hydrochloride salt form improves the compound's stability and handling properties, which is crucial for medicinal chemistry applications.

- Compared to similar pyrrolidine derivatives lacking the bromine substituent, 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride shows distinct physicochemical properties that influence its solubility and reactivity profiles.

- Advanced synthetic routes involving protecting groups and halogenation steps provide pathways to chiral and functionally diverse pyrrolidine compounds, which can be adapted for the preparation of derivatives of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride if stereochemical control is required.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | Phenol + Pyrrolidine, base, solvent | Simple, cost-effective, scalable | May require purification steps |

| Multi-step Synthesis with Protection | Use of protecting groups, coupling agents, halogenation | Enables stereochemical control, functional diversity | More complex, longer synthesis time |

| Salt Formation | Acidification to hydrochloride salt | Enhances stability and isolation | Additional step after synthesis |

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can engage in specific binding interactions, while the pyrrolidine ring may enhance the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the pyrrolidine-phenoxy scaffold but differ in substituent type, position, or linker groups:

Physicochemical and Functional Comparisons

Electronic Effects :

- Electron-Withdrawing Groups (Br, CF₃): Bromine and trifluoromethyl groups reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution. This may improve metabolic resistance in drug candidates .

Electron-Donating Groups (CH₃) :

Steric Effects :

- Isopropyl vs. Methyl: The isopropyl group in 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl introduces significant steric hindrance, which may reduce binding affinity but improve selectivity .

Linker Modifications :

- Methylene Bridge: 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl features a CH₂ linker, increasing flexibility and altering spatial orientation compared to direct phenoxy attachment .

Biological Activity

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrrolidine ring substituted with a 2-bromo-4-methylphenoxy group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 260.14 g/mol . The presence of the bromine atom and the phenoxy group suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds similar to 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, certain pyrrolidine derivatives have demonstrated inhibitory effects on autotaxin (ATX), an enzyme implicated in cancer progression and inflammation .

- Anticancer Properties : Some studies suggest that pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds exhibiting structural similarities have been tested against HeLa cells and showed significant cytotoxicity .

Biological Activity Summary

The biological activity of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride can be summarized in the following table:

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain compounds, including those with similar structures to 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride, exhibited IC values in the low micromolar range against HeLa cells. This suggests potential for development as anticancer agents .

- Inhibition of Autotaxin : In silico studies have identified novel inhibitors of autotaxin, highlighting the importance of structural features in determining inhibitory potency. Compounds structurally related to 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride were included in high-throughput screening assays, indicating promising results in enzyme inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolidine ring attached to a bromo-substituted phenoxy group. The presence of the bromine atom contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions. This unique structure positions it as an important intermediate in organic synthesis.

Chemistry

- Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives through oxidation, reduction, and substitution reactions.

- Synthetic Routes : The synthesis typically involves reacting 2-bromo-4-methylphenol with pyrrolidine under controlled conditions, often using solvents like dichloromethane or ethanol .

Biology

- Biological Activity : Preliminary studies suggest that 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride may act as a ligand for specific receptors or enzymes. This interaction could modulate biological pathways, making it a candidate for further investigation in biochemical research.

- Therapeutic Potential : There are indications that the compound may exhibit anti-inflammatory and analgesic properties, although comprehensive studies are necessary to confirm these effects.

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications against various diseases. Its interactions with biological targets are crucial for determining its efficacy and safety profile in clinical settings.

Industrial Applications

- Material Development : In industry, this compound is utilized in the development of new materials and specialty chemicals due to its unique chemical properties. Its stability and solubility in organic solvents make it suitable for various laboratory applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride:

- Enzyme Inhibition Studies : Research has focused on its role as an enzyme inhibitor, emphasizing its potential in pharmacological contexts where enzyme modulation is desired.

- Binding Affinity Investigations : Studies investigating binding affinities to various biological targets have provided insights into how this compound may exert its effects at the molecular level.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-4-methylphenol and pyrrolidine under basic conditions (e.g., K₂CO₃ or NaOH), followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

-

Stoichiometry : A 1:1.2 molar ratio of phenol derivative to pyrrolidine ensures complete substitution.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

-

Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours .

-

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ±15% yield |

| Solvent Polarity | DMF > Acetonitrile > THF | ±25% yield |

| Reaction Time | 12–24 hours | Plateau after 18h |

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺ at ~290 m/z) .

- X-ray Diffraction (XRD) : Resolves crystal structure and salt formation .

Q. What preliminary biological screening approaches are recommended for assessing its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Identifies optimal conditions via central composite design .

- Example : A 3² factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

- Structural-Activity Relationship (SAR) : Compare halogen positioning (bromo vs. chloro analogs) to explain potency differences .

Q. How can computational modeling be integrated to study its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP450) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- Quantum Mechanics (QM) : Calculate charge distribution on the bromine substituent to explain electrophilic reactivity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use flow chemistry to control exothermic reactions during scale-up .

- Purification : Replace column chromatography with fractional crystallization for cost efficiency .

- Byproduct Control : Implement inline FTIR monitoring to detect impurities early .

Q. How can enantiomeric purity be evaluated, and what is its impact on bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.